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molecular formula C15H14BrN3O2 B8522588 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

Cat. No. B8522588
M. Wt: 348.19 g/mol
InChI Key: FYCCWDWJZSCVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428503B2

Procedure details

1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (18.9 g, 81.9 mmol) was added portionwise to a mixture of 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide (57.3 g, 163.7 mmol) and DBU (54.7 g, 360.1 mmol) in MeOH (500 mL) at 0° C. The resulting mixture was allowed to warm and stirred at r.t. for 30 minutes. The resulting mixture was evaporated to dryness and the residue triturated with a mixture of petroleum ether/EtOAc (5:1, 1000 mL) to afford the desired material (46.0 g, 81%) as a yellow solid. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.64 (2H, m), 1.87-1.98 (2H, m), 3.28-3.42 (2H, m), 3.79-3.89 (2H, m), 3.95-3.98 (1H, m), 7.62 (1H, bs), 7.70-7.85 (2H, m), 7.89 (1H, d), 8.12 (1H, bs), 8.60 (1H, s), 8.71 (1H, s).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step One
Name
Quantity
54.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
ClN1[C:7](=[O:8])[N:6](Cl)C(=O)N(Cl)C1=O.[Br:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[CH:19][C:18](C(N)=O)=[C:17]2[NH:27][CH:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1.C1CCN2C(=NCCC2)CC1>CO>[Br:13][C:14]1[CH:23]=[CH:22][C:21]2[N:20]=[CH:19][C:18]3[NH:6][C:7](=[O:8])[N:27]([CH:28]4[CH2:29][CH2:30][O:31][CH2:32][CH2:33]4)[C:17]=3[C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
57.3 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)N)NC1CCOCC1
Name
Quantity
54.7 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with a mixture of petroleum ether/EtOAc (5:1, 1000 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=2C3=C(C=NC2C=C1)NC(N3C3CCOCC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 161.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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